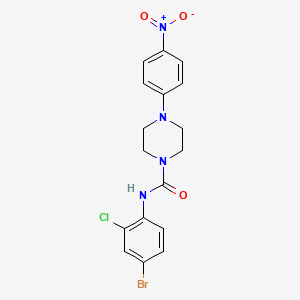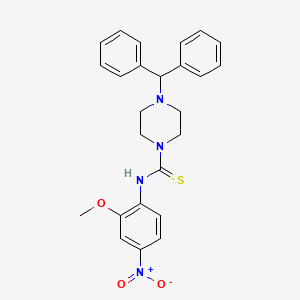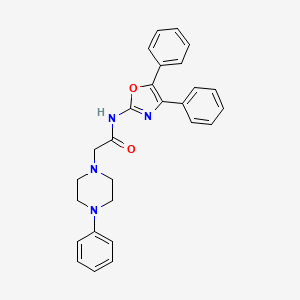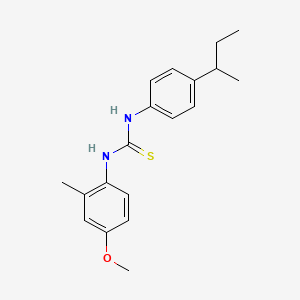
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC is a piperazine derivative that has been shown to have potent analgesic and anti-inflammatory effects.
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide acts as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation and inflammation. By blocking TRPV1, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide inhibits the transmission of pain signals and reduces inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of neuropathic pain. N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a low toxicity profile and does not produce significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide is a potent and selective TRPV1 antagonist that has been extensively studied for its potential therapeutic applications. It has a low toxicity profile and does not produce significant side effects. However, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide. One area of interest is the development of new formulations of N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide that improve its solubility and bioavailability. Another area of interest is the development of new analogs of N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide that have improved potency and selectivity. Additionally, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Further research is needed to fully understand the potential therapeutic applications of N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models. N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders, such as neuropathic pain and migraine. Additionally, N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN4O3/c18-12-1-6-16(15(19)11-12)20-17(24)22-9-7-21(8-10-22)13-2-4-14(5-3-13)23(25)26/h1-6,11H,7-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXHTPNCJIDPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)
![4,4-dimethyl-1-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4127755.png)
![methyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4127756.png)
![N-(2,4-difluorophenyl)-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4127769.png)



![methyl 3-chloro-6-[({2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4127807.png)
![ethyl 4-[({2-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4127812.png)
![N-[({4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4127815.png)
![4-(4-{[2-(propylthio)pyrimidin-5-yl]methyl}piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B4127821.png)
![methyl 2-chloro-5-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4127828.png)
![methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4127837.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinol](/img/structure/B4127844.png)